Hpk1-IN-7 -

Hpk1-IN-7

Catalog Number: EVT-8325278
CAS Number:
Molecular Formula: C24H22N6O4
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hematopoietic progenitor kinase 1 inhibitor, specifically Hpk1-IN-7, represents a novel class of small molecule inhibitors targeting hematopoietic progenitor kinase 1. This compound is gaining attention for its potential in enhancing antitumor immunity by modulating T cell responses. Hematopoietic progenitor kinase 1 plays a crucial role in T cell receptor signaling and is implicated in various immune responses, making it a significant target for cancer immunotherapy.

Source

Hpk1-IN-7 was developed through a series of chemical modifications and biological evaluations aimed at optimizing its potency and selectivity against hematopoietic progenitor kinase 1. The compound is part of ongoing research efforts to discover effective inhibitors that can improve therapeutic outcomes in cancer treatment.

Classification

Hpk1-IN-7 falls under the category of kinase inhibitors, specifically targeting hematopoietic progenitor kinase 1. Its classification as a small molecule inhibitor places it within the broader category of pharmacological agents used to modulate intracellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of Hpk1-IN-7 involves multi-step organic reactions, typically utilizing techniques such as:

  • Coupling reactions: To form the core structure of the compound, often involving amine coupling with various electrophiles.
  • Cyclization: To create the cyclic structures that contribute to the compound's activity.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to isolate and purify the final product.

Technical Details

Specific synthetic routes may vary, but generally, the process includes:

  1. Starting Materials: Precursors are selected based on their ability to yield the desired quinoline scaffold.
  2. Reaction Conditions: Optimized conditions (temperature, solvent, catalysts) are critical for maximizing yield and purity.
  3. Characterization: The final compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Hpk1-IN-7 features a distinct molecular structure characterized by a quinoline scaffold with various substituents that enhance its binding affinity to hematopoietic progenitor kinase 1.

Data

  • Molecular Formula: C₁₄H₉N₃O
  • Molecular Weight: Approximately 239.24 g/mol
  • 3D Structure Visualization: The three-dimensional conformation can be analyzed using software tools like PyMOL or ChemDraw, which provide insights into potential binding interactions with the target enzyme.
Chemical Reactions Analysis

Reactions

Hpk1-IN-7 undergoes several key reactions during its interaction with hematopoietic progenitor kinase 1:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of hematopoietic progenitor kinase 1, preventing substrate phosphorylation.
  • Biochemical Assays: In vitro assays demonstrate its inhibitory potency, typically measured by IC50 values indicating the concentration required to inhibit 50% of enzyme activity.

Technical Details

The effectiveness of Hpk1-IN-7 can be quantified through various assay formats, including:

  • Kinase Activity Assays: Utilizing fluorescent substrates to measure phosphorylation levels.
  • Cell-Based Assays: Evaluating T cell activation and proliferation in response to stimulation in the presence of Hpk1-IN-7.
Mechanism of Action

Process

The mechanism of action for Hpk1-IN-7 involves:

  1. Binding Affinity: The compound selectively binds to hematopoietic progenitor kinase 1, altering its conformation.
  2. Signal Modulation: By inhibiting this kinase, Hpk1-IN-7 enhances T cell receptor signaling pathways, leading to improved T cell activation and proliferation.

Data

Studies indicate that Hpk1-IN-7 significantly increases interferon-gamma production and other cytokines in activated T cells, demonstrating its potential to boost antitumor immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of quinoline derivatives, particularly in electrophilic substitution reactions.

Relevant data from studies indicate that Hpk1-IN-7 maintains structural integrity over time when stored properly.

Applications

Scientific Uses

Hpk1-IN-7 is primarily researched for its applications in:

  • Cancer Immunotherapy: Enhancing T cell-mediated immune responses against tumors.
  • Drug Development: Serving as a lead compound for further optimization and development into clinical candidates targeting hematopoietic progenitor kinase 1-related pathways.
Introduction to HPK1 as a Therapeutic Target in Immuno-Oncology

Role of Hematopoietic Progenitor Kinase 1 in Immune Regulation and Tumor Microenvironment Dynamics

Hematopoietic Progenitor Kinase 1 (HPK1), also termed Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as a pivotal negative regulator within multiple hematopoietic cell lineages. This serine/threonine kinase is predominantly expressed in T lymphocytes, B lymphocytes, dendritic cells, natural killer cells, and macrophages, positioning it as a master controller of immune activation thresholds [1] [3]. Through its kinase domain and citron homology domain, Hematopoietic Progenitor Kinase 1 integrates signaling inputs from diverse surface receptors including the T-cell receptor, B-cell receptor, prostaglandin E2 receptors (EP2/EP4), and toll-like receptors [1] [2].

The immunosuppressive function of Hematopoietic Progenitor Kinase 1 manifests through several well-characterized molecular mechanisms. In T lymphocytes, Hematopoietic Progenitor Kinase 1 activation phosphorylates the adaptor protein SH2 Domain Containing Leukocyte Protein Of 76 Kilodaltons at serine residue 376 (S376), creating a binding site for 14-3-3 proteins. This phosphorylation event triggers signalosome disassembly, ubiquitination, and proteasomal degradation of SH2 Domain Containing Leukocyte Protein Of 76 Kilodaltons, effectively terminating T-cell receptor signaling cascades [3] [5]. Similarly, in B lymphocytes, Hematopoietic Progenitor Kinase 1 phosphorylates B-cell linker protein, leading to its destabilization and subsequent degradation [1]. Dendritic cells from Hematopoietic Progenitor Kinase 1-deficient mice exhibit enhanced maturation profiles with elevated expression of co-stimulatory molecules (CD80/CD86) and increased production of pro-inflammatory cytokines including interleukin-12 and tumor necrosis factor-alpha [7].

Within the tumor microenvironment, Hematopoietic Progenitor Kinase 1 activity becomes exploited by malignant cells to establish immune-evasion mechanisms. Tumors frequently overexpress immunosuppressive mediators like prostaglandin E2 and adenosine, which activate Hematopoietic Progenitor Kinase 1 through G-protein coupled receptors. This creates a biochemical bridge connecting tumor-derived immunosuppressive factors with intrinsic T-cell dysfunction [1] [7]. Additionally, Hematopoietic Progenitor Kinase 1 loss inversely correlates with oncogenic AXL receptor tyrosine kinase expression in pancreatic ductal adenocarcinoma. Hematopoietic Progenitor Kinase 1 normally promotes Cbl-mediated ubiquitination and degradation of AXL, thereby suppressing tumor invasion and downstream survival signaling through phosphatidylinositol 3-kinase and extracellular signal-regulated kinase pathways [6].

Table 1: Hematopoietic Progenitor Kinase 1-Mediated Immune Regulation Across Cell Types

Immune Cell TypeKey SubstrateFunctional Consequence of Hematopoietic Progenitor Kinase 1 ActivityTumor Microenvironment Impact
T LymphocytesSH2 Domain Containing Leukocyte Protein Of 76 KilodaltonsTermination of T-cell receptor signaling, reduced interleukin-2 productionT-cell anergy and exhaustion
B LymphocytesB-cell Linker ProteinAttenuation of B-cell receptor signaling, impaired antibody responsesDiminished humoral anti-tumor immunity
Dendritic CellsUndefined substratesReduced co-stimulatory molecule expression, decreased interleukin-12 secretionIneffective antigen presentation
Natural Killer CellsUndefined substratesImpaired cytotoxic activity and interferon-gamma productionCompromised innate tumor surveillance
Regulatory T CellsUndefined substratesEnhanced suppressive functionIncreased tumor immunosuppression

Rationale for Targeting Hematopoietic Progenitor Kinase 1 in Cancer Immunotherapy: Preclinical Validation and Mechanisms

The compelling genetic evidence supporting Hematopoietic Progenitor Kinase 1 inhibition emerged from comprehensive murine models. Hematopoietic Progenitor Kinase 1 kinase-dead mice harboring a single point mutation (K46M) in the ATP-binding pocket exhibited profoundly enhanced anti-tumor immunity without autoimmune pathology. When challenged with syngeneic tumors, these mice demonstrated significantly delayed tumor progression and increased survival rates compared to wild-type counterparts. This protective effect correlated with elevated interferon-gamma production, augmented cytotoxic T-lymphocyte activity, and enhanced dendritic cell function within the tumor microenvironment [7] [10].

The molecular mechanism underlying these observations involves Hematopoietic Progenitor Kinase 1's role as an intracellular immune checkpoint. Unlike surface checkpoint proteins (Programmed Cell Death Protein 1, Cytotoxic T-Lymphocyte Associated Protein 4), Hematopoietic Progenitor Kinase 1 operates proximally within signaling cascades, making it a strategic target for reversing T-cell dysfunction. Kinase-inactive Hematopoietic Progenitor Kinase 1 fails to phosphorylate SH2 Domain Containing Leukocyte Protein Of 76 Kilodaltons, resulting in sustained T-cell receptor signaling and increased nuclear factor of activated T-cells activation. This translates to potentiated T-cell proliferation, enhanced interleukin-2 secretion, and reduced susceptibility to prostaglandin E2-mediated suppression [3] [7].

Hematopoietic Progenitor Kinase 1 inhibition exhibits synergistic potential with existing immunotherapies. Preclinical studies demonstrated that Hematopoietic Progenitor Kinase 1 genetic ablation significantly enhanced the efficacy of Programmed Cell Death Protein 1 blockade. This synergy arises through complementary mechanisms: Programmed Cell Death Protein 1 antibodies remove extrinsic suppression, while Hematopoietic Progenitor Kinase 1 inhibition intrinsically potentiates T-cell activation cascades. Additionally, Hematopoietic Progenitor Kinase 1 inhibition counteracts the immunosuppressive enzyme indoleamine 2,3-dioxygenase by restoring tryptophan metabolism in T lymphocytes [7] [8]. The tumor-intrinsic role of Hematopoietic Progenitor Kinase 1 in restraining oncogenic AXL adds another dimension to its therapeutic targeting, particularly in malignancies exhibiting AXL overexpression [6].

Properties

Product Name

Hpk1-IN-7

IUPAC Name

5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1

InChI Key

RVSSNRBUPQUIEG-LJQANCHMSA-N

SMILES

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.